4-Phenylthiophene-2-carboxamide

Description

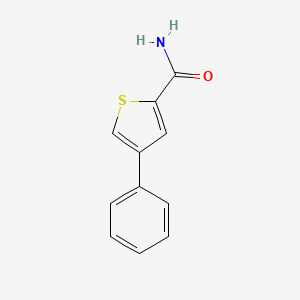

4-Phenylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a phenyl group at the 4-position and a carboxamide group at the 2-position. The compound is typically stored at +4°C and is available at a purity of 95% .

Properties

CAS No. |

62403-29-6 |

|---|---|

Molecular Formula |

C11H9NOS |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

4-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H9NOS/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |

InChI Key |

XGFFLSZDZDPBAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4-Phenylthiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Halogenation (e.g., Cl in , F in ): Halogens improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

- Bulkier Substituents (e.g., benzyl groups in ): These may sterically hinder interactions but improve selectivity for specific protein pockets.

Key Findings :

- T-type Ca²⁺ Channel Inhibition : The sulfonamide derivative’s activity suggests utility in neurological disorders or pain management.

- Structural-Activity Relationship (SAR) : Sulfamoyl and halogenated benzyl groups correlate with enhanced target affinity, as seen in high-throughput screening compounds (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.